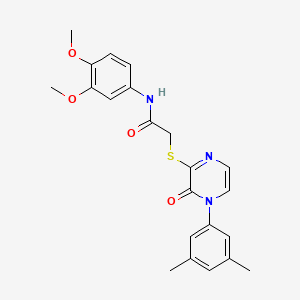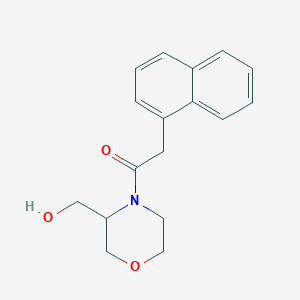![molecular formula C10H21NO B2373261 [1-(Methylamino)cyclooctyl]methanol CAS No. 1184824-08-5](/img/structure/B2373261.png)
[1-(Methylamino)cyclooctyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Methylamino)cyclooctyl]methanol: is an organic compound with the molecular formula C10H21NO. It features a cyclooctane ring substituted with a methylamino group and a hydroxymethyl group. This compound is notable for its unique structure, which includes an eight-membered ring, a secondary amine, and a primary alcohol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Methylamino)cyclooctyl]methanol typically involves the following steps:
Formation of Cyclooctanone: Cyclooctane is oxidized to form cyclooctanone.
Reductive Amination: Cyclooctanone undergoes reductive amination with methylamine to form this compound. This step often uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and safety .
化学反応の分析
Types of Reactions
[1-(Methylamino)cyclooctyl]methanol undergoes several types of chemical reactions:
Oxidation: The primary alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclooctanone or cyclooctanoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
[1-(Methylamino)cyclooctyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(Methylamino)cyclooctyl]methanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amine and alcohol functional groups.
Pathways Involved: It may influence pathways related to neurotransmission and metabolic processes, depending on its specific interactions with biological molecules.
類似化合物との比較
Similar Compounds
Cyclooctanol: Similar structure but lacks the methylamino group.
Cyclooctanone: Similar structure but lacks the hydroxymethyl group.
N-Methylcyclooctylamine: Similar structure but lacks the hydroxyl group.
Uniqueness
[1-(Methylamino)cyclooctyl]methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the cyclooctane ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
IUPAC Name |
[1-(methylamino)cyclooctyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-11-10(9-12)7-5-3-2-4-6-8-10/h11-12H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMUIDWCFWVQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)


![2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)
